molecular formula C15H12N6O2S B12246227 4-[(7H-purin-6-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(7H-purin-6-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12246227
M. Wt: 340.4 g/mol
InChI Key: MQGJTFGIVRMYDQ-UHFFFAOYSA-N
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Description

4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a purine moiety linked to a tetrahydroquinoxalinone framework via a sulfanylacetyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 7H-purin-6-ylsulfanylacetic acid with a suitable acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydroquinoxalinone moiety can be reduced to form alcohol derivatives.

    Substitution: The purine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleic acid synthesis. The sulfanylacetyl group can form covalent bonds with target proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(7H-purin-6-ylsulfanyl)but-3-en-2-one: Shares the purine and sulfanyl groups but differs in the linker and additional functional groups.

    2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride: Similar in having the purine and sulfanyl groups but lacks the tetrahydroquinoxalinone moiety.

Uniqueness

4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a purine moiety with a tetrahydroquinoxalinone framework, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C15H12N6O2S/c22-11-5-21(10-4-2-1-3-9(10)20-11)12(23)6-24-15-13-14(17-7-16-13)18-8-19-15/h1-4,7-8H,5-6H2,(H,20,22)(H,16,17,18,19)

InChI Key

MQGJTFGIVRMYDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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